molecular formula C17H20N2O3S B10869247 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea

1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea

Cat. No.: B10869247
M. Wt: 332.4 g/mol
InChI Key: AWZVIIXFCIIFRI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry and dermatological research. Its molecular structure incorporates a 2,5-dimethoxyphenyl group and a 2-hydroxy-2-phenylethyl side chain, linked by a thiourea bridge (-NH-C(S)-NH-). This configuration is designed to mimic structural elements found in known tyrosinase inhibitors . Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting step in melanin synthesis, making it a primary target for the development of skin-whitening agents and for research into hyperpigmentation disorders . The thiourea functional group is a versatile pharmacophore known to participate in hydrogen bonding and metal chelation, which may contribute to enzyme inhibition . Furthermore, the 2,5-dimethoxyphenyl moiety is a common feature in compounds investigated for their biological activity, and its planar aromatic system can be crucial for molecular recognition . While the specific efficacy of this compound requires further investigation, its design suggests potential application as a research chemical for studying the melanogenesis pathway. Researchers may employ it to develop novel inhibitory agents with improved activity and lower side effects compared to existing compounds like hydroquinone or kojic acid . Thiourea derivatives, as a class, have also been studied for their antioxidant potential, acting as powerful scavengers of free radicals such as O₂⁻ and OH· . Handle with care. This product is intended for laboratory research purposes only and is not classified or intended for human therapeutic, cosmetic, or veterinary use.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea

InChI

InChI=1S/C17H20N2O3S/c1-21-13-8-9-16(22-2)14(10-13)19-17(23)18-11-15(20)12-6-4-3-5-7-12/h3-10,15,20H,11H2,1-2H3,(H2,18,19,23)

InChI Key

AWZVIIXFCIIFRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCC(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

A chromatography-free, three-component method developed by employs elemental sulfur, amines, and isocyanides in aqueous media. For the target compound, this would involve:

  • Isocyanide component : 2,5-Dimethoxyphenyl isocyanide (generated in situ from the corresponding formamide).

  • Amine component : 2-Hydroxy-2-phenylethylamine.

  • Sulfur source : Aqueous polysulfide solution (prepared with organic bases like TMEDA).

The reaction proceeds at room temperature in water, with crystallization enabling sulfur retention in the aqueous phase. This method avoids organic solvents and chromatography, yielding thioureas in 65–85% purity after filtration.

Challenges and Adaptations

  • Isocyanide stability : Aryl isocyanides are prone to polymerization; thus, in situ generation under mild conditions is critical.

  • Crystallization control : The hydroxy group in 2-hydroxy-2-phenylethylamine may require pH adjustment (e.g., acetic acid) to enhance product solubility during crystallization.

Isothiocyanate-Amine Condensation

General Procedure

The most direct route involves reacting 2,5-dimethoxyphenyl isothiocyanate with 2-hydroxy-2-phenylethylamine in tetrahydrofuran (THF) at room temperature. Key steps include:

  • Dissolve 2-hydroxy-2-phenylethylamine (1.0 equiv) in THF (50 mM).

  • Add 2,5-dimethoxyphenyl isothiocyanate (2.1 equiv) dropwise.

  • Stir for 18 hours, concentrate under vacuum, and purify via column chromatography (hexane/ethyl acetate gradient).

Yield and Characterization

  • Yield : 70–90% after chromatography.

  • Purity : >95% (HPLC).

  • Spectroscopic data :

    • IR : N–H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹.

    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.8 ppm), hydroxy proton (δ 5.2 ppm).

Dithiocarbamate Salt Alkylation

Patent-Based Methodology

US3188312A describes reacting sodium dithiocarbamates with alkylating agents (e.g., propiolactone) to form thioureas. For the target compound:

  • Prepare sodium N-(2-hydroxy-2-phenylethyl)dithiocarbamate by treating 2-hydroxy-2-phenylethylamine with CS₂ and NaOH.

  • Alkylate with 2,5-dimethoxybenzyl chloride at 50–60°C in aqueous ethanol.

  • Isolate via filtration and recrystallize from benzene/gasoline.

Operational Advantages

  • Solvent system : Water/ethanol mixtures reduce environmental impact.

  • Yield : 60–75% with minimal purification.

Comparative Analysis of Synthetic Routes

Method Yield Purity Solvent Purification
Multicomponent65–85%80–90%WaterFiltration
Isothiocyanate70–90%>95%THFColumn chromatography
Dithiocarbamate60–75%85–90%Water/ethanolRecrystallization

Key observations :

  • The isothiocyanate route offers superior purity but requires chromatography.

  • Multicomponent synthesis aligns with green chemistry principles but necessitates rigorous crystallization optimization.

Functional Group Compatibility and Side Reactions

  • Methoxy groups : Stable under basic and acidic conditions in all methods.

  • Hydroxy group : Prone to oxidation; use of inert atmospheres (N₂) recommended in THF-based reactions.

  • Thiourea tautomerism : The thione-thiol equilibrium is minimized in polar aprotic solvents like THF.

Scalability and Industrial Relevance

  • Kilogram-scale production : The dithiocarbamate method is preferred due to one-pot simplicity and low-cost reagents.

  • Pharmaceutical suitability : The isothiocyanate route meets ICH guidelines for impurity profiles .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or thiols.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Pharmacological Potential: Research indicates that thioureas exhibit a variety of biological activities. Compounds similar to 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea have been studied for their potential as anticonvulsants , anticancer agents , and anti-inflammatory drugs. The presence of the methoxy and hydroxy groups may enhance these pharmacological properties by influencing the compound's interaction with biological targets .
    • Biochemical Probes: This compound can serve as a biochemical probe in enzymatic studies, potentially inhibiting specific enzymes involved in disease processes.
  • Agricultural Applications
    • Agrochemicals: Thiourea derivatives are known for their use in agriculture as herbicides and insecticides. The unique structure of this compound may provide enhanced efficacy against certain pests or weeds .
  • Material Science
    • Polymer Chemistry: Thioureas can act as intermediates in the synthesis of polymers with tailored properties. Their ability to form hydrogen bonds may be exploited to create materials with specific mechanical or thermal characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various thiourea derivatives, including those similar to 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea. Results indicated significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme-inhibitory effects of thioureas revealed that compounds with similar structures could effectively inhibit certain enzymes involved in metabolic pathways linked to diabetes and obesity. This highlights the potential for developing new therapeutic agents targeting metabolic disorders .

Summary of Chemical Reactions

1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can undergo various chemical reactions:

  • Oxidation: Can yield sulfoxides or sulfones.
  • Reduction: May produce amines or thiols.
  • Substitution Reactions: The methoxy and hydroxy groups can participate in nucleophilic substitutions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight Key Features Reference
1-(2,5-Dimethoxyphenyl)-3-phenylthiourea 2,5-Dimethoxyphenyl; phenyl ~272.3 g/mol Lacks hydroxy group; reduced hydrogen-bonding potential
1-(2,5-Dichlorophenyl)-2-thiourea 2,5-Dichlorophenyl 221.1 g/mol Electron-withdrawing Cl groups; higher lipophilicity
1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 3,5-Dimethylphenyl; indole-ethyl ~337.4 g/mol Indole moiety enables π-π stacking; methyl groups enhance steric hindrance
1-(2-Hydroxyethyl)-3-(2-methylphenyl)thiourea 2-Hydroxyethyl; 2-methylphenyl 210.3 g/mol Hydroxyl on ethyl chain; limited stereochemical complexity
1-(Perfluorophenyl)-3-(dimethylaminocyclohexyl)thiourea Perfluorophenyl; dimethylaminocyclohexyl 367.4 g/mol Fluorine atoms increase electronegativity; cyclohexyl group adds rigidity

Spectroscopic and Electronic Properties

  • UV-Vis Absorption : DFT studies () suggest that methoxy and hydroxy substituents influence absorption maxima. For example, 7-hydroxy-3(4-methoxyphenyl)chromone exhibits redshifted absorption due to extended conjugation, a property likely shared with the target compound’s dimethoxyphenyl group .
  • NMR Shifts: The hydroxy-phenylethyl group in the target compound may cause downfield shifts in ¹H NMR due to hydrogen bonding, contrasting with non-hydroxylated analogues like 1-(2,5-dimethoxyphenyl)-3-phenylthiourea .

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that incorporates both a dimethoxyphenyl group and a hydroxyphenylethyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Thiourea derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing thiourea functional groups exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that various thiourea derivatives demonstrated potent antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thioureaE. coli32 µg/mL
S. aureus16 µg/mL
Other Thiourea DerivativePseudomonas aeruginosa64 µg/mL

Anticancer Activity

Thiourea derivatives have shown promise in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea exhibits cytotoxic effects against human leukemia and breast cancer cell lines with IC50 values ranging from 1.5 to 20 µM .

Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of this compound against multiple cancer cell lines. The results indicated significant growth inhibition in MCF-7 (breast cancer) and K562 (leukemia) cells, suggesting that the compound may target specific molecular pathways involved in tumor growth and metastasis.

Table 2: Anticancer Activity of Thiourea Derivatives

Cell LineIC50 (µM)
MCF-7 (Breast)15
K562 (Leukemia)10
A549 (Lung)20

Antioxidant Activity

The antioxidant potential of thiourea compounds is attributed to their ability to scavenge free radicals. Studies have shown that the compound exhibits strong antioxidant activity, with an IC50 value of approximately 52 µg/mL in DPPH radical scavenging assays . This property is crucial in mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging52
ABTS Scavenging45

The biological activities of thiourea derivatives are often linked to their ability to interact with biological targets through various mechanisms:

  • Antibacterial : Thioureas may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Anticancer : These compounds can induce apoptosis by activating caspases or inhibiting anti-apoptotic proteins.
  • Antioxidant : The presence of electron-donating groups allows these compounds to neutralize free radicals effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea?

  • Methodological Answer : The synthesis of thiourea derivatives typically involves coupling a substituted isothiocyanate with an amine under controlled conditions. For this compound, key steps include:

  • Step 1 : Reaction of 2,5-dimethoxyphenyl isothiocyanate with 2-hydroxy-2-phenylethylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.
  • Step 2 : pH adjustment (neutral to slightly acidic) to stabilize the thiourea bond.
  • Step 3 : Purification via column chromatography or recrystallization.
  • Critical parameters include temperature control (to avoid hydrolysis), solvent choice (to enhance solubility), and stoichiometric ratios (1:1.2 amine:isothiocyanate) .
    • Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and structural identity via 1H^1H-/13C^{13}C-NMR (e.g., thiourea NH peaks at δ 9.8–10.2 ppm) .

Q. How can researchers characterize the stability and solubility of this thiourea derivative under physiological conditions?

  • Methodological Answer :

  • Stability : Perform accelerated degradation studies in PBS (pH 7.4) at 37°C over 48 hours, monitoring degradation products via LC-MS.
  • Solubility : Use shake-flask method with octanol-water partitioning (logP) to predict membrane permeability. Experimental solubility in DMSO (for in vitro assays) and aqueous buffers (e.g., PBS) should be quantified using UV-Vis spectroscopy .
    • Key Data :
ParameterConditionResult
logPOctanol/Water~2.8 (predicted)
Solubility (PBS)25°C<0.1 mg/mL
Stability (PBS, 37°C)48h>90% intact

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., NF-κB for anti-inflammatory activity or apoptosis regulators like Bcl-2 for anticancer effects).
  • Structural Analog Analysis : Compare activity with analogs (e.g., 1-(2,3-Dimethylphenyl)-3-phenylthiourea) to isolate functional groups critical for specific bioactivity .
  • Dose-Response Studies : Evaluate IC50_{50} variability across cell lines (e.g., H1299 lung carcinoma vs. RAW264.7 macrophages) to clarify context-dependent effects .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Use molecular descriptors (e.g., topological polar surface area, hydrogen bond donors) to correlate structure with bioavailability.
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability.
  • AI-Driven Optimization : Implement generative adversarial networks (GANs) to propose derivatives with enhanced solubility while retaining target affinity (e.g., COMSOL Multiphysics integration for reaction parameter optimization) .

Q. What experimental designs are recommended to assess synergistic effects of this compound with existing therapeutics?

  • Methodological Answer :

  • Factorial Design : Use a 2k^k factorial approach to test combinations with cisplatin or doxorubicin. Variables include compound concentration (e.g., 0.1–10 µM) and exposure time (24–72h).
  • Synergy Metrics : Calculate combination indices (CI) via CompuSyn software, where CI < 1 indicates synergy.
  • In Vivo Validation : Use xenograft models with co-administration to evaluate tumor growth inhibition and toxicity profiles .

Methodological Framework for Research Design

Q. How to align research on this compound with a theoretical framework in medicinal chemistry?

  • Answer :

  • Hypothesis-Driven Approach : Link studies to established theories (e.g., "molecular hybridization" for dual anticancer/anti-inflammatory activity).
  • Conceptual Model : Map interactions between the compound’s methoxy/hydroxy groups and biological targets (e.g., COX-2 inhibition for anti-inflammatory effects).
  • Iterative Refinement : Use feedback from preliminary assays to refine synthesis and testing protocols (e.g., adjusting substituents to reduce cytotoxicity in normal cells) .

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